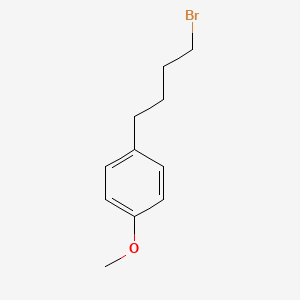
6-chloro-1-methylquinolin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-methylquinolin-1-ium iodide, or 6-CMI, is a quinoline-based organoiodine compound used in a variety of scientific research applications. It is a colorless solid that has a melting point of 148-152 °C and a boiling point of 252-256 °C. 6-CMI is used in a variety of fields, including organic synthesis, biochemistry, and medicinal chemistry. It is also used in the synthesis of drugs and other bioactive compounds.
Aplicaciones Científicas De Investigación
6-CMI is used in a variety of scientific research applications, including organic synthesis, biochemistry, and medicinal chemistry. It is used in the synthesis of drugs and other bioactive compounds. It is also used in the synthesis of quinoline-based compounds, which are used in the treatment of various diseases, such as cancer, malaria, and HIV. 6-CMI has also been used in the synthesis of a variety of other compounds, including antioxidants, anti-inflammatory agents, and antimicrobial agents.
Mecanismo De Acción
6-CMI is an organoiodine compound, which means that it contains an iodine atom that is covalently bonded to an organic molecule. This iodine atom can be used to catalyze a variety of reactions, including the formation of carbon-carbon bonds. The iodine atom can also be used to activate a variety of other compounds, including amines, alcohols, and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMI have not been extensively studied. However, it is known that 6-CMI can be used to activate a variety of compounds, which can then be used to synthesize drugs and other bioactive compounds. It is also known that 6-CMI can be used to catalyze the formation of carbon-carbon bonds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-CMI in lab experiments is that it is a relatively inexpensive and easily accessible reagent. It is also a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, 6-CMI is a toxic compound, and great care should be taken when handling it.
Direcciones Futuras
Given the potential applications of 6-CMI, there are a number of possible future directions for research. These include further investigation into the biochemical and physiological effects of 6-CMI, as well as the development of new methods for synthesizing and activating compounds using 6-CMI. Additionally, research could be conducted into the use of 6-CMI in the synthesis of drugs and other bioactive compounds. Finally, further research could be conducted into the use of 6-CMI as a catalyst for the formation of carbon-carbon bonds.
Métodos De Síntesis
6-CMI is synthesized via a two-step reaction, starting with the reaction of 1-methylquinolin-1-ium iodide with thionyl chloride. The reaction of 1-methylquinolin-1-ium iodide with thionyl chloride yields 6-chloro-1-methylquinolin-1-ium iodide:
1-methylquinolin-1-ium iodide + thionyl chloride → this compound + SO2 + HCl
The second step involves the reaction of this compound with sodium hydroxide, which yields 6-CMI:
This compound + NaOH → 6-CMI + NaCl
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-1-methylquinolin-1-ium iodide involves the reaction of 6-chloroquinoline with methyl iodide in the presence of a suitable base to form 6-chloro-1-methylquinoline. This intermediate is then quaternized with iodomethane to yield the final product, 6-chloro-1-methylquinolin-1-ium iodide.", "Starting Materials": [ "6-chloroquinoline", "methyl iodide", "suitable base", "iodomethane" ], "Reaction": [ "Step 1: 6-chloroquinoline is reacted with methyl iodide in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperature to form 6-chloro-1-methylquinoline.", "Step 2: The intermediate 6-chloro-1-methylquinoline is then quaternized with iodomethane in an aprotic solvent, such as acetonitrile or dimethylformamide, at room temperature to yield 6-chloro-1-methylquinolin-1-ium iodide.", "Step 3: The product is isolated by filtration or precipitation and purified by recrystallization or chromatography." ] } | |
Número CAS |
32596-83-1 |
Fórmula molecular |
C10H9ClIN |
Peso molecular |
305.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




